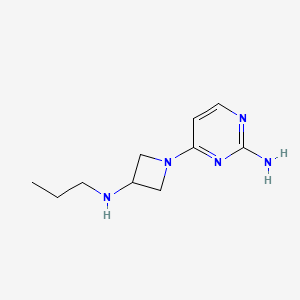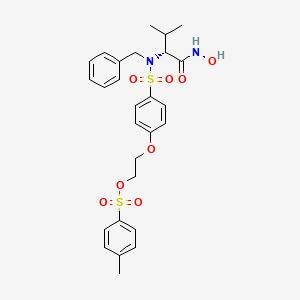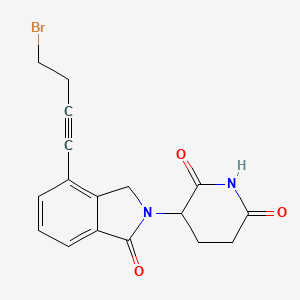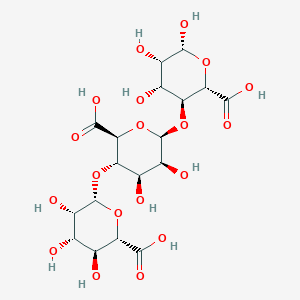![molecular formula C8H13O4- B11930909 3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)
3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofurfuryl propionate is an organic compound with the molecular formula C8H14O3. It is a colorless liquid known for its sweet, caramel-like, fruity odor. This compound is commonly used as a synthetic flavoring agent in various food products, including beverages, ice cream, candy, and baked goods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl propionate is typically synthesized through the esterification of tetrahydrofurfuryl alcohol with propionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of tetrahydrofurfuryl propionate involves the esterification of tetrahydrofurfuryl alcohol with acetic anhydride and melted sodium acetate. This method is preferred due to its efficiency and the high yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrofurfuryl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to tetrahydrofurfuryl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed.
Major Products Formed
Oxidation: Propionic acid and tetrahydrofurfuryl carboxylic acid.
Reduction: Tetrahydrofurfuryl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrahydrofurfuryl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a flavoring agent in food chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of tetrahydrofurfuryl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing tetrahydrofurfuryl alcohol and propionic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydrofurfuryl acetate
- Tetrahydrofurfuryl butyrate
- Tetrahydrofurfuryl valerate
Uniqueness
Tetrahydrofurfuryl propionate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its sweet, caramel-like odor makes it particularly valuable in the flavor and fragrance industry. Additionally, its stability and solubility in organic solvents make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H13O4- |
|---|---|
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
3-[2-(hydroxymethyl)oxolan-2-yl]propanoate |
InChI |
InChI=1S/C8H14O4/c9-6-8(3-1-5-12-8)4-2-7(10)11/h9H,1-6H2,(H,10,11)/p-1 |
InChI-Schlüssel |
STDNIHBPMIGZNU-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(OC1)(CCC(=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



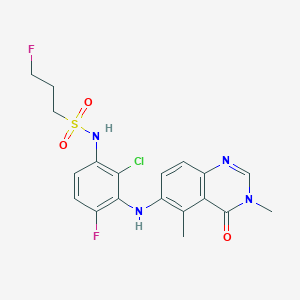
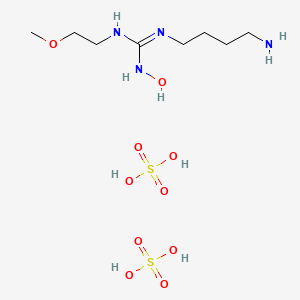



![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
